3-[4-(pentyloxy)benzyl]-1,3-benzoxazol-2(3H)-one

Catalog No.
S11848209
CAS No.
M.F
C19H21NO3
M. Wt
311.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[4-(pentyloxy)benzyl]-1,3-benzoxazol-2(3H)-one

Product Name

3-[4-(pentyloxy)benzyl]-1,3-benzoxazol-2(3H)-one

IUPAC Name

3-[(4-pentoxyphenyl)methyl]-1,3-benzoxazol-2-one

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

InChI

InChI=1S/C19H21NO3/c1-2-3-6-13-22-16-11-9-15(10-12-16)14-20-17-7-4-5-8-18(17)23-19(20)21/h4-5,7-12H,2-3,6,13-14H2,1H3

InChI Key

ROEFSBRSJHLQBR-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)CN2C3=CC=CC=C3OC2=O

3-[4-(pentyloxy)benzyl]-1,3-benzoxazol-2(3H)-one is a chemical compound that belongs to the benzoxazole family. It features a benzoxazole core with a pentyloxy group and a benzyl substituent, contributing to its unique structural properties. The molecular formula of this compound is C19H21NO, and it has a molecular weight of approximately 295.38 g/mol . Its structure allows for diverse interactions with biological systems, making it of interest in medicinal chemistry.

The chemical reactivity of 3-[4-(pentyloxy)benzyl]-1,3-benzoxazol-2(3H)-one is influenced by its functional groups. Key reactions may include:

  • Nucleophilic substitutions involving the pentyloxy group.
  • Electrophilic aromatic substitution reactions at the benzyl position.
  • Hydrolysis of the benzoxazole moiety under acidic or basic conditions.

These reactions can lead to the formation of various derivatives that may possess altered biological activities or enhanced solubility.

Research indicates that compounds within the benzoxazole class exhibit promising biological activities, including:

  • Antimicrobial properties: Some studies suggest that derivatives of benzoxazole can inhibit bacterial growth.
  • Anti-inflammatory effects: Certain analogs have shown potential in reducing inflammation in preclinical models.
  • Antioxidant activity: The presence of specific substituents may enhance the compound's ability to scavenge free radicals.

The specific biological activities of 3-[4-(pentyloxy)benzyl]-1,3-benzoxazol-2(3H)-one are still under investigation, but its structural characteristics suggest potential therapeutic applications.

The synthesis of 3-[4-(pentyloxy)benzyl]-1,3-benzoxazol-2(3H)-one typically involves several steps:

  • Formation of the Benzoxazole Ring: This can be achieved through condensation reactions involving ortho-amino phenols and carboxylic acids or their derivatives.
  • Introduction of the Pentyloxy Group: This may be accomplished via alkylation reactions using pentyloxy halides.
  • Benzyl Substitution: The final step often involves introducing the benzyl group through nucleophilic substitution or coupling reactions.

Each step requires careful optimization to achieve desired yields and purity levels.

3-[4-(pentyloxy)benzyl]-1,3-benzoxazol-2(3H)-one has potential applications in various fields:

  • Medicinal Chemistry: Due to its potential biological activities, it could serve as a lead compound for drug development targeting infectious diseases or inflammatory conditions.
  • Material Science: Its unique structure may allow for applications in organic electronics or as a fluorescent probe in biochemical assays.

Interaction studies are crucial for understanding how 3-[4-(pentyloxy)benzyl]-1,3-benzoxazol-2(3H)-one interacts with biological targets. These studies typically involve:

  • Binding affinity assays to determine how well the compound binds to specific receptors or enzymes.
  • Cell-based assays to assess its effects on cellular pathways and viability.
  • In vivo studies to evaluate pharmacokinetics and therapeutic efficacy in animal models.

Such research is essential for elucidating the compound's therapeutic potential and safety profile.

Several compounds share structural similarities with 3-[4-(pentyloxy)benzyl]-1,3-benzoxazol-2(3H)-one. Here are notable examples:

Compound NameStructural FeaturesUnique Properties
5-methyl-1,3-benzoxazol-2(3H)-oneBasic benzoxazole coreKnown for strong antimicrobial activity
6-Nitro-1,3-benzoxazol-2(3H)-oneNitro substitution on benzoxazoleExhibits notable photophysical properties
5-hydroxy-1,3-benzoxazol-2(3H)-oneHydroxyl group additionPotential antioxidant activity

What sets 3-[4-(pentyloxy)benzyl]-1,3-benzoxazol-2(3H)-one apart from these similar compounds is its specific combination of substituents that may enhance its solubility and biological activity compared to others in the benzoxazole class. The presence of both a pentyloxy group and a benzyl substituent contributes to its unique pharmacological profile and potential applications in medicinal chemistry.

This comprehensive overview underscores the significance of 3-[4-(pentyloxy)benzyl]-1,3-benzoxazol-2(3H)-one within chemical research and its promising avenues for future exploration.

XLogP3

4.6

Hydrogen Bond Acceptor Count

3

Exact Mass

311.15214353 g/mol

Monoisotopic Mass

311.15214353 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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